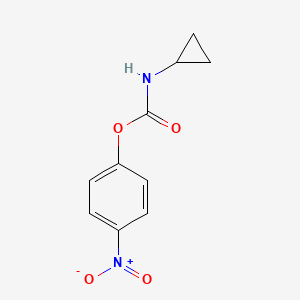
4-Nitrophenyl cyclopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl cyclopropylcarbamate is a chemical compound that has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib .
Synthesis Analysis
The synthesis of 4-Nitrophenyl cyclopropylcarbamate involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . This compound was then used to synthesize lenvatinib by reacting it with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide . The process was reported to be scalable with good to excellent yields .Chemical Reactions Analysis
4-Nitrophenyl cyclopropylcarbamate was prepared by the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . It was then used to synthesize lenvatinib by reacting it with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide .Aplicaciones Científicas De Investigación
- Lenvatinib , an FDA-approved anticancer drug, can be synthesized using 4-Nitrophenyl cyclopropylcarbamate as a key intermediate. The process involves reacting 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate . Lenvatinib acts as a kinase inhibitor against VEGFR1, VEGFR2, and VEGFR3, effectively inhibiting tumor progression by preventing phosphorylation and neo-angiogenesis .
- Besides the synthesis of lenvatinib, various salts (such as citrate, phosphate, malate, and oxalate) have been reported. These salts enhance the drug’s solubility, stability, and bioavailability .
- 4-Nitrophenyl cyclopropylcarbamate can be prepared by reacting 4-nitrophenyl chloroformate with cyclopropyl amine in acetonitrile at room temperature. This straightforward nucleophilic substitution reaction provides a novel synthon for lenvatinib synthesis .
- Researchers have synthesized a series of new carbamates of 4-nitrophenylchloroformate. These derivatives exhibit interesting properties and can be characterized using IR, NMR, mass spectra, and CHN analysis .
- Consider incorporating 4-Nitrophenyl cyclopropylcarbamate into drug delivery systems. Its reactivity and stability make it a promising candidate for targeted drug release .
Anticancer Drug Synthesis:
Salts of Lenvatinib:
Nucleophilic Substitution Reactions:
Carbamate Derivatives:
Drug Delivery Systems:
Mecanismo De Acción
Target of Action
4-Nitrophenyl cyclopropylcarbamate is primarily used as a synthon in the synthesis of the anticancer drug lenvatinib . Lenvatinib acts as a kinase inhibitor against VEGFR1, VEGFR2, and VEGFR3 . These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting these receptors, lenvatinib can effectively halt tumor progression .
Mode of Action
The compound interacts with its targets by preventing phosphorylation and subsequent activation of many tyrosine kinases involved in tumor cell proliferation and neo-angiogenesis . This interaction results in the inhibition of tumor growth and progression .
Biochemical Pathways
The primary biochemical pathway affected by 4-Nitrophenyl cyclopropylcarbamate, through its product lenvatinib, is the VEGF signaling pathway . This pathway is crucial for angiogenesis. By inhibiting VEGFR1, VEGFR2, and VEGFR3, lenvatinib disrupts the VEGF signaling pathway, thereby inhibiting angiogenesis and, consequently, tumor growth .
Pharmacokinetics
Its product lenvatinib is known to be used for the treatment of advanced renal cell carcinoma and advanced endometrial carcinoma
Result of Action
The molecular and cellular effects of 4-Nitrophenyl cyclopropylcarbamate’s action, through lenvatinib, include the inhibition of tumor cell proliferation and neo-angiogenesis . This results in the effective halting of tumor progression .
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl cyclopropylcarbamate can be influenced by various environmental factors. For instance, the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature is used to prepare 4-Nitrophenyl cyclopropylcarbamate The temperature and solvent can significantly affect the reaction efficiency and the stability of the compound
Propiedades
IUPAC Name |
(4-nitrophenyl) N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(11-7-1-2-7)16-9-5-3-8(4-6-9)12(14)15/h3-7H,1-2H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZIKIABVIMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2465194.png)
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2465195.png)
![Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2465196.png)
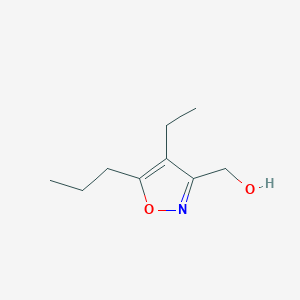
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/no-structure.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2465200.png)

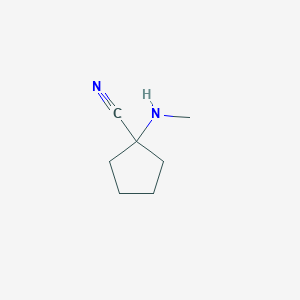
![Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2465204.png)
![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)
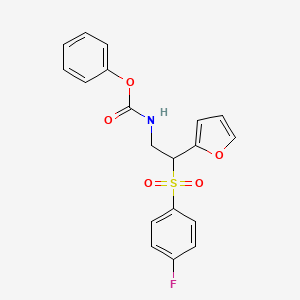
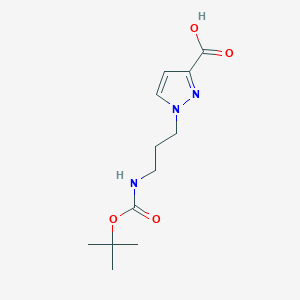
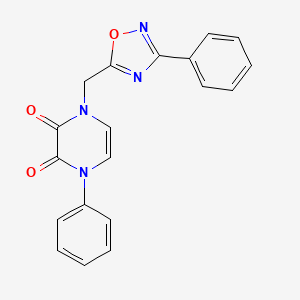
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B2465217.png)